4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one
Description
Properties
CAS No. |
939758-14-2 |
|---|---|
Molecular Formula |
C8H13N3O3S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11/h9H,2-5H2,1H3,(H,10,12) |
InChI Key |
GTIPEMJXYYUUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Core
The thiazole ring is commonly synthesized starting from acetophenone derivatives or related precursors through halogenation and thiourea-mediated cyclization:
- Stepwise synthesis example : Acetophenone is brominated using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form 2-aminothiazole intermediates. Subsequent acetylation and functionalization at the 5-position yield key intermediates for further coupling.
Sulfonylation of Piperazine Nitrogen
Sulfonylation is achieved by reacting the piperazine nitrogen with sulfonyl chlorides or related sulfonylating agents:
Cyclization to Thiazol-2(3H)-one
The final step involves ring closure or oxidation to form the thiazol-2(3H)-one structure:
- Thiosemicarbazone intermediates derived from piperazine-substituted benzaldehydes are refluxed in ethanol to induce cyclization, yielding the thiazol-2(3H)-one ring system.
- Purification is typically done by recrystallization or chromatographic methods.
Representative Synthetic Route Summary
Analytical and Structural Confirmation
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of methyl, piperazine, and thiazole protons and carbons with characteristic chemical shifts (e.g., methyl singlet near δ 2.8–3.0 ppm, broad piperazine signals around δ 3.2–3.5 ppm).
- Mass Spectrometry : LC-MS/MS confirms molecular weight consistent with the sulfonylated piperazine-thiazole compound.
- Elemental Analysis and IR Spectroscopy : Support the presence of sulfonyl (S=O) groups and thiazol-2(3H)-one carbonyl functionalities.
Research Findings and Optimization Notes
- The use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency for piperazine introduction.
- Reflux times and temperatures are optimized to maximize yield and purity, typically 3–24 hours depending on the step.
- Sulfonylation requires careful control of stoichiometry and base addition to avoid overreaction or side products.
- Final cyclization yields are generally in the range of 69–85%, with melting points and spectral data consistent with literature values.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvent for piperazine substitution | Dimethylformamide (DMF) or Methanol | DMF preferred for higher yields |
| Temperature for substitution | Reflux (approx. 100–120 °C) | Ensures complete reaction |
| Sulfonylation agent | Methylsulfonyl chloride or equivalents | Requires base (e.g., K2CO3) |
| Cyclization solvent | Ethanol | Reflux for 3 h |
| Yield | 69–85% | Dependent on purity and reaction time |
| Purification | Recrystallization or silica gel chromatography | Ensures removal of impurities |
This comprehensive synthesis approach, supported by multiple peer-reviewed studies, provides a robust and reproducible method for preparing this compound with confirmed structural integrity and good yields.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development as antimicrobial agents.
Antitumor Activity
Thiazole derivatives have been investigated for their potential antitumor effects. Studies show that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity Evaluation
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced significant apoptosis in breast cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Biochemical Pathways
Thiazole compounds have been shown to interact with multiple biochemical pathways:
- Cell Cycle Regulation : Inducing S-phase arrest in cancer cells.
- Apoptosis Pathways : Modulating proteins involved in apoptosis, leading to increased cell death in tumor cells.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling is necessary for clinical applications.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the thiazol-2(3H)-one family, which shares a bicyclic framework but differs in substituents. Key analogs include:
Structural Insights :
- The target compound’s piperazinylsulfonyl group distinguishes it from analogs with oxadiazole (e.g., compounds in ) or pyrazole (e.g., ) substituents. This group may improve water solubility and enable hydrogen bonding with biological targets.
Biological Activity
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one, also known as 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride, is a synthetic compound characterized by its thiazole ring, piperazine moiety, and sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for its antimicrobial and anticancer properties.
- Molecular Formula : C₈H₁₃N₃O₃S₂
- Molecular Weight : 299.79 g/mol
- CAS Number : 1170915-85-1
- Melting Point : 271-275 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances the compound's binding affinity to various enzymes and receptors, thereby inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for its potential therapeutic effects in oncology and infectious diseases.
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have been shown to inhibit bacterial growth effectively. The presence of the piperazine group may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial targets.
Anticancer Activity
This compound has been evaluated for its anticancer potential in various studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against human breast cancer cells. For example:
- Case Study : A study reported that related thiazole compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, suggesting a promising therapeutic window for further development .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase). In silico analyses have shown that derivatives of thiazole can effectively bind to the active sites of these enzymes, leading to reduced enzymatic activity and enhanced apoptosis in cancer cells .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
